molecular formula C15H20N2O B7336527 [(1R,2R)-2-ethylcyclopropyl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone

[(1R,2R)-2-ethylcyclopropyl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone

Cat. No.: B7336527
M. Wt: 244.33 g/mol
InChI Key: SPKHYKLDAUYXEE-AYBZEELNSA-N
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Description

[(1R,2R)-2-ethylcyclopropyl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone, also known as CTDP-31, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTDP-31 is a small molecule that belongs to the class of cyclopropyl-containing compounds. It has been found to exhibit promising activity against various diseases, including cancer, neurodegenerative disorders, and inflammation.

Mechanism of Action

The exact mechanism of action of [(1R,2R)-2-ethylcyclopropyl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act by modulating various signaling pathways that are involved in cell growth, survival, and inflammation. This compound has been found to inhibit the activity of certain enzymes that are overexpressed in cancer cells, leading to cell death. It also has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are indicators of oxidative stress. In animal models of neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of [(1R,2R)-2-ethylcyclopropyl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone is its potent activity against various diseases. It has been found to be effective in vitro and in vivo, making it a promising candidate for further development. However, one limitation of this compound is its complex synthesis method, which requires expertise in organic chemistry. Another limitation is the lack of information on its pharmacokinetics and toxicity, which are important factors to consider for its potential clinical use.

Future Directions

There are several future directions for the study of [(1R,2R)-2-ethylcyclopropyl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone. One direction is to further investigate its mechanism of action, which may lead to the discovery of new targets for drug development. Another direction is to optimize its synthesis method to achieve higher yields and purity. Additionally, the development of this compound analogs may lead to the discovery of more potent and selective compounds for specific disease indications. Finally, the evaluation of its pharmacokinetics and toxicity in animal models is necessary to determine its potential for clinical use.

Synthesis Methods

The synthesis of [(1R,2R)-2-ethylcyclopropyl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of the cyclopropyl-containing intermediate, which is then coupled with the pyridine and pyrrolidine moieties to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

[(1R,2R)-2-ethylcyclopropyl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

[(1R,2R)-2-ethylcyclopropyl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-2-11-9-13(11)15(18)17-8-4-6-14(17)12-5-3-7-16-10-12/h3,5,7,10-11,13-14H,2,4,6,8-9H2,1H3/t11-,13-,14?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKHYKLDAUYXEE-AYBZEELNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1C(=O)N2CCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@H]1C(=O)N2CCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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